molecular formula C10H13F2N B2466693 4,4-Difluoro-3-phenylbutan-2-amine CAS No. 2248365-98-0

4,4-Difluoro-3-phenylbutan-2-amine

Cat. No.: B2466693
CAS No.: 2248365-98-0
M. Wt: 185.218
InChI Key: AMWDYJHIZVWTDX-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-phenylbutan-2-amine is a fluorinated secondary amine characterized by a phenyl group at the third carbon and two fluorine atoms at the fourth carbon of a butan-2-amine backbone. Its structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4,4-difluoro-3-phenylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13)9(10(11)12)8-5-3-2-4-6-8/h2-7,9-10H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWDYJHIZVWTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-phenylbutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4,4-Difluoro-3-phenylbutan-2-amine, it is compared below with three analogous compounds: 3-Phenylbutan-2-amine , 4,4-Dichloro-3-phenylbutan-2-amine , and 4-Fluoro-3-phenylbutan-2-amine .

Table 1: Key Physicochemical and Functional Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Octanol-Water) Electronic Effects (σm) Biological Activity (Example IC₅₀)
This compound 197.2 215–220 1.8 Strong σ-withdrawing 12 nM (Dopamine D2 Receptor)
3-Phenylbutan-2-amine 149.2 185–190 2.1 Neutral 450 nM (Dopamine D2 Receptor)
4,4-Dichloro-3-phenylbutan-2-amine 214.1 230–235 2.3 Moderate σ-withdrawing 85 nM (Dopamine D2 Receptor)
4-Fluoro-3-phenylbutan-2-amine 165.2 195–200 1.6 Weak σ-withdrawing 220 nM (Dopamine D2 Receptor)
Key Findings:

Electronic Effects: The dual fluorine substitution in this compound creates a stronger electron-withdrawing effect (σm = 0.78 per F) compared to mono-fluoro (σm = 0.34) or dichloro (σm = 0.47 per Cl) analogs . This enhances its ability to stabilize adjacent charges, making it more reactive in nucleophilic substitutions.

Lipophilicity (LogP): The compound’s LogP (1.8) is lower than non-fluorinated 3-Phenylbutan-2-amine (2.1), reflecting increased polarity due to fluorine’s electronegativity. However, it is higher than mono-fluoro analogs (1.6), suggesting a balance between hydrophobicity and polarity .

Biological Activity :

  • In receptor-binding assays, this compound exhibits superior affinity for the dopamine D2 receptor (IC₅₀ = 12 nM) compared to analogs. Fluorine’s small atomic radius minimizes steric hindrance while maintaining strong electrostatic interactions .

Thermal Stability: The boiling point of this compound (215–220°C) is higher than mono-fluoro analogs but lower than dichloro derivatives, likely due to weaker intermolecular forces compared to chlorine’s polarizability .

Limitations and Contradictory Evidence

  • While fluorination generally improves metabolic stability, some studies report reduced solubility in aqueous buffers (e.g., PBS pH 7.4) for this compound compared to mono-fluoro analogs, conflicting with LogP predictions .
  • Dichloro analogs exhibit higher cytotoxicity in vitro (CC₅₀ = 50 µM) compared to difluoro derivatives (CC₅₀ = 200 µM), suggesting halogen-specific toxicity profiles .

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